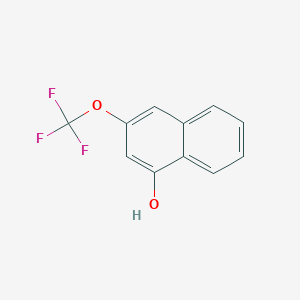

2-(Trifluoromethoxy)-4-naphthol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7F3O2 |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

3-(trifluoromethoxy)naphthalen-1-ol |

InChI |

InChI=1S/C11H7F3O2/c12-11(13,14)16-8-5-7-3-1-2-4-9(7)10(15)6-8/h1-6,15H |

InChI Key |

SXPRDCGHGDSZED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)OC(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Trifluoromethoxy 4 Naphthol Precursors and Analogs

Electronic Effects of the Trifluoromethoxy Group on Aromatic Reactivity

The trifluoromethoxy (–OCF₃) group is a unique substituent whose influence on the reactivity of an aromatic ring, such as in 2-(trifluoromethoxy)-4-naphthol, is complex. Its effects stem from a combination of strong inductive electron withdrawal and moderate resonance (mesomeric) electron donation.

The high electronegativity of the three fluorine atoms creates a powerful inductive effect (-I), pulling electron density away from the aromatic system through the oxygen atom and the sigma bond framework. nih.govbeilstein-journals.org This effect is significantly stronger than that of a methoxy (B1213986) (–OCH₃) group and even surpasses that of a single fluorine atom. mdpi.com The trifluoromethyl group (–CF₃) itself is one of the most potent electron-withdrawing groups in organic chemistry due to this inductive pull. nih.gov Consequently, the –OCF₃ group deactivates the aromatic ring towards electrophilic attack, making reactions like nitration proceed more slowly than on unsubstituted benzene (B151609). beilstein-journals.org

Conversely, the lone pairs on the oxygen atom can participate in π-conjugation with the aromatic ring, donating electron density via a resonance effect (+M). beilstein-journals.org This donation counteracts the inductive withdrawal to some extent. However, the electron-withdrawing fluorine atoms also pull electron density from the oxygen, diminishing its ability to donate its lone pairs. This makes the +M effect of the –OCF₃ group weaker than that of the –OCH₃ group.

The electronic character of the –OCF₃ group is often compared to that of halogens, like chlorine, leading to its description as a "pseudo-halogen". beilstein-journals.org This is reflected in the pKa values of phenols and benzoic acids substituted with this group, which show it to be a moderately electron-withdrawing moiety. beilstein-journals.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect (EAS) |

|---|---|---|---|---|

| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating | ortho, para |

| -OCF₃ | Strongly Withdrawing (-I) | Moderately Donating (+M) | Deactivating | ortho, para |

| -CF₃ | Strongly Withdrawing (-I) | None (-M via hyperconjugation) | Strongly Deactivating | meta |

| -Cl | Moderately Withdrawing (-I) | Weakly Donating (+M) | Deactivating | ortho, para |

Reaction Pathways in Electrophilic Aromatic Substitution on Naphthol Systems

Electrophilic aromatic substitution (EAS) on naphthol systems follows a two-step mechanism, similar to that of benzene derivatives, but with added complexity due to the fused-ring system. chemistrysteps.com Naphthalene (B1677914) itself is more reactive than benzene towards electrophiles because the activation energy required to form the intermediate carbocation is lower. youtube.com

The general mechanism involves:

Attack by the Electrophile : The π-electron system of the naphthalene ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. chemistrysteps.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the naphthalene ring system. chemistrysteps.com

The regioselectivity of the attack is a critical aspect. In naphthalene, substitution at the C1 (alpha) position is generally favored over the C2 (beta) position under kinetic control. This is because the arenium ion formed from alpha-attack is more stable, as it can be drawn with more resonance structures that preserve one intact benzene ring's aromatic sextet. youtube.comstackexchange.com

For substituted naphthols, the directing effects of the hydroxyl (–OH) group and any other substituents, like the –OCF₃ group in this compound, are paramount. The –OH group is a powerful activating, ortho, para-directing group. In 2-naphthol (B1666908), the most activated positions for electrophilic attack are C1 (alpha to the hydroxyl) and C3 (ortho). stackexchange.comchempedia.info Azo coupling, a classic EAS reaction, occurs exclusively at the C1 position, never at C3. chempedia.info

In a molecule like this compound, the situation is complex:

The 4-hydroxyl group is a strong activator, directing electrophiles to the ortho positions (C3 and C5) and the para position (C8).

The 2-trifluoromethoxy group is a deactivator but also directs ortho (C1 and C3) and para (C6).

The outcome of an EAS reaction will depend on the interplay between these competing effects and the reaction conditions (kinetic vs. thermodynamic control). Often, the strongly activating hydroxyl group will dominate the regioselectivity. For instance, in Friedel-Crafts alkylation of β-naphthol, selective α-alkylation (at the C1 position) is readily achieved. rsc.org The formation of the Wheland complex (arenium ion) at the α-position is a key step in this pathway. rsc.org

Intramolecular Rearrangements and Tautomeric Equilibria in Naphthol Systems

Naphthol systems can undergo intramolecular processes, most notably keto-enol tautomerism. Naphthols exist in equilibrium with their corresponding keto forms, known as naphthalenones. masterorganicchemistry.com While the aromatic enol form is typically much more stable, the keto tautomer can be generated and play a significant role in the molecule's reactivity. rsc.orgnih.gov

For 1-naphthol (B170400), two primary keto tautomers can exist: benzo[b]cyclohexa-2,4-dien-1-one and benzo[b]cyclohexa-2,5-dien-1-one. rsc.orgnih.gov The equilibrium heavily favors the naphthol form, with equilibrium constants for enolization (pKₑ) being highly negative. rsc.orgnih.gov

The position of the keto-enol equilibrium is sensitive to several factors:

Aromaticity : The high stability of the aromatic naphthalene ring is the primary reason the enol form dominates. masterorganicchemistry.com

Substituents : Electron-withdrawing or -donating groups can influence the relative stability of the tautomers. For example, studies on substituted 1,4-naphthalenediols show that alkyl groups favor the enol form, while a hydroxyl group at the 5-position favors the diketo form, likely due to intramolecular hydrogen bonding. lookchem.com The presence of a trifluoromethyl group has been shown to provide an electronic balance where both azo and hydrazo tautomers can be observed at equilibrium in related systems, suggesting the strongly electron-withdrawing –OCF₃ group could similarly influence the keto-enol balance. vanderbilt.edu

Solvent Polarity : The equilibrium can be solvent-dependent, with polar solvents potentially stabilizing the more polar keto form. researchgate.net

Another type of intramolecular rearrangement relevant to naphthol precursors is the NIH shift, which occurs during the metabolic oxidation of aromatic compounds. The enzymatic oxidation of naphthalene forms a naphthalene 1,2-oxide intermediate, which can then rearrange to 1-naphthol. nih.gov This rearrangement involves the migration of a hydrogen atom (or deuterium) from the C1 to the C2 position as the epoxide ring opens. nih.gov

| Factor | Influence on Naphthol Tautomeric Equilibrium | Example/Reason |

|---|---|---|

| Aromaticity | Strongly favors the enol (naphthol) form. | Loss of aromatic stabilization energy in the keto form. masterorganicchemistry.com |

| Substitution | Can shift the equilibrium by stabilizing one tautomer over the other. | Intramolecular H-bonding in substituted systems can stabilize the keto form. lookchem.com |

| Solvent | Polar solvents can stabilize the more polar keto tautomer. | Observed in studies of related Schiff bases. researchgate.net |

Catalytic Mechanisms in the Synthesis of Substituted Naphthols

The synthesis of substituted naphthols, including precursors to this compound, is often achieved through transition-metal-catalyzed reactions. rmit.edu.vn These methods offer high efficiency and regioselectivity. nih.gov Common catalytic mechanisms include C-H functionalization, oxidative coupling, and annulation.

C-H Functionalization: This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials. For naphthols, ortho-C-H functionalization is a prominent strategy. For example, copper-catalyzed reactions of naphthols with diazo compounds can achieve selective ortho-alkylation. nih.govresearchgate.net DFT calculations suggest the mechanism for CuCl catalysis involves a bimetallic copper carbene intermediate. nih.gov Hydrogen bonding between the naphthol's hydroxyl group and the catalyst's chlorine atom plays a crucial role in stabilizing the transition state and controlling the ortho-selectivity. nih.gov Ruthenium pincer complexes can also catalyze the α-C–H functionalization of β-naphthol with alcohols via a "borrowing hydrogen" mechanism, where the catalyst temporarily holds hydrogen while the coupling occurs. rsc.org

Oxidative Coupling: This is a key method for synthesizing binaphthol (BINOL) derivatives, which are important chiral ligands. The mechanism typically involves the metal-catalyzed oxidation of two naphthol molecules. Iron- and copper-catalyzed systems are common. researchgate.netacs.org For instance, a Cu(I) catalyst combined with a chiral diamine ligand can facilitate the aerobic oxidative coupling of 2-naphthol derivatives. acs.org Mechanistic studies on copper-catalyzed racemization of BINOLs, a related process, support a radical mechanism involving a single-electron transfer from the BINOL to the Cu(II) center, forming a radical-cation copper(I) complex. nih.gov

Annulation Reactions: Annulation strategies build the naphthalene ring system from simpler precursors. Rhodium(III)-catalyzed [4+2] annulation of sulfoxonium ylides with diynes provides a redox-neutral pathway to substituted 1-naphthol derivatives with excellent regioselectivity. researchgate.net Palladium-catalyzed annulation of o-bromobenzaldehydes with various partners has also been developed to create functionalized naphthols. csir.co.za Another powerful method is the electrophilic cyclization of arene-containing propargylic alcohols, which can be initiated by electrophiles like I₂, Br₂, or ICl, to yield polysubstituted 2-naphthols under mild conditions. nih.gov

| Catalytic Method | Metal Catalyst (Example) | Key Mechanistic Feature | Typical Product |

|---|---|---|---|

| C-H Functionalization | Cu, Ru, Rh | Formation of a metallacarbene or metal-hydride intermediate; directing group assistance. nih.govrsc.org | α-Alkylated Naphthols |

| Oxidative Coupling | Cu, Fe | Single-electron transfer to form radical intermediates. researchgate.netnih.gov | Binaphthols (BINOLs) |

| Annulation | Rh, Pd | [4+2] Cycloaddition or intramolecular cyclization pathways. researchgate.netcsir.co.za | Polysubstituted Naphthols |

Computational and Theoretical Chemistry Studies of 2 Trifluoromethoxy 4 Naphthol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Trifluoromethoxy)-4-naphthol, these calculations can elucidate the distribution of electrons, the stability of different geometric arrangements, and the nature of chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. researchgate.netrsc.orgnih.gov For this compound, DFT calculations, typically using functionals like B3LYP and basis sets such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.govnih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted via DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C4-O(H) | 1.35 Å |

| C2-O(CF3) | 1.37 Å | |

| O-CF3 | 1.43 Å | |

| C-F (avg.) | 1.34 Å | |

| Bond Angles | C3-C4-O(H) | 121.5° |

| C1-C2-O(CF3) | 118.0° | |

| C2-O-CF3 | 119.5° | |

| Dihedral Angle | C3-C2-O-C(F3) | 88.5° |

Note: These values are representative predictions from DFT calculations and may vary slightly depending on the specific functional and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. worldwidejournals.comacs.org

In this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of the naphthol system. Conversely, the LUMO is anticipated to have significant contributions from the naphthalene ring and the electron-withdrawing trifluoromethoxy group. The presence of the electron-donating -OH group raises the HOMO energy, while the electron-withdrawing -OCF3 group lowers the LUMO energy. This combined effect leads to a relatively moderate HOMO-LUMO gap. A smaller gap suggests the molecule can be more easily excited, influencing its reactivity and optical properties. acs.orgschrodinger.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | LUMO - HOMO |

Note: The energy values are illustrative and derived from typical DFT calculations for similar aromatic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of -OH | π* (C3-C4) | 22.5 | n → π |

| LP (O) of -OCF3 | π (C1-C2) | 5.8 | n → π |

| π (C1-C2) | π (C3-C4) | 18.2 | π → π |

| π (C5-C10) | π (C6-C7) | 20.1 | π → π* |

Note: LP denotes a lone pair. E(2) values are representative examples of stabilizing interactions within the molecule.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. scilit.comethz.ch For this compound, the analysis focuses on the rotation around the C-O bonds of the hydroxyl and trifluoromethoxy substituents. The potential energy surface (PES) is a multidimensional map that describes the molecule's energy as a function of its geometry, revealing energy minima that correspond to stable conformers and the energy barriers that separate them. researchgate.netlongdom.orgwikipedia.org

Studies on similar molecules suggest that the trifluoromethoxy group prefers an orthogonal (perpendicular) conformation relative to the aromatic ring to minimize steric hindrance and optimize electronic interactions. semanticscholar.org The orientation of the hydroxyl group is also critical, with possibilities for intramolecular hydrogen bonding between the hydrogen of the -OH group and the oxygen or fluorine atoms of the -OCF3 group, depending on their relative orientations. Scanning the dihedral angles C3-C4-O-H and C1-C2-O-C(F3) allows for the construction of a PES, which can identify the global minimum energy conformer and other low-energy isomers. semanticscholar.orgnih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a theoretical basis for interpreting experimental spectra. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). nih.gov For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, primarily of the π→π* type within the conjugated naphthalene system. The substituents (-OH and -OCF3) will cause shifts in these absorption bands compared to unsubstituted naphthol.

Furthermore, the calculation of harmonic vibrational frequencies using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov By comparing the calculated vibrational modes with experimental data, the accuracy of the computed molecular structure can be validated. Key predicted vibrations would include the O-H stretching of the hydroxyl group, C-O stretching modes, and vibrations associated with the C-F bonds of the trifluoromethoxy group.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Parameter | Predicted Value |

| UV-Vis (TD-DFT) | λmax 1 | ~330 nm |

| λmax 2 | ~295 nm | |

| IR Frequencies (DFT) | ν(O-H) stretch | ~3550 cm⁻¹ |

| ν(C-O) stretch | ~1250 cm⁻¹ | |

| ν(C-F) stretch | ~1150 cm⁻¹ |

Note: These are theoretically predicted values and serve as a guide for experimental analysis.

Substituent Effects on Electronic and Redox Properties

The electronic properties and reactivity of the naphthalene ring are significantly modulated by the attached substituents. researchgate.netresearchgate.net In this compound, two groups with opposing electronic effects are present. The hydroxyl (-OH) group at the 4-position is an electron-donating group (EDG) through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack.

In contrast, the trifluoromethoxy (-OCF3) group at the 2-position is strongly electron-withdrawing (EWG) due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This group deactivates the ring towards electrophilic substitution but can also influence its redox properties. The combination of a strong EDG and a strong EWG on the same naphthalene core creates a "push-pull" system. This electronic push-pull effect can narrow the HOMO-LUMO gap, enhance polarizability, and influence the molecule's potential applications in materials science. nih.gov The trifluoromethoxy group also significantly increases the molecule's lipophilicity, a property often considered in medicinal chemistry. nih.govmdpi.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For 2-(Trifluoromethoxy)-4-naphthol, the spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl group. Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The hydroxyl proton signal is broad and its position can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 NMR details the carbon skeleton of the molecule. The spectrum of this compound would display signals for each of the 11 unique carbon atoms. researchgate.net The carbon attached to the hydroxyl group (C-4) and the carbon attached to the trifluoromethoxy group (C-2) would show characteristic shifts. The trifluoromethyl group's strong electron-withdrawing nature causes a significant downfield shift for the attached carbon and also introduces carbon-fluorine coupling (J-coupling). hmdb.ca Aromatic carbons generally resonate between δ 110-160 ppm. researchgate.net

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov The trifluoromethoxy group (-OCF₃) in this compound would produce a single, sharp signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -OCF₃ group and is sensitive to the electronic environment of the aromatic ring. Typically, the resonance for an aryl trifluoromethoxy group appears in the range of δ -58 to -60 ppm relative to a CFCl₃ standard. rsc.orgcnr.it

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 | Electronic environment and substitution pattern of the naphthalene ring. |

| Hydroxyl Proton | Variable, broad | Presence of the -OH group. | |

| ¹³C NMR | Aromatic Carbons | 110 - 160 | Carbon skeleton and electronic effects of substituents. |

| C-OCF₃ | ~120 (quartet) | Presence and electronic environment of the trifluoromethoxy group. | |

| ¹⁹F NMR | -OCF₃ | -58 to -60 | Confirmation and electronic environment of the trifluoromethyl group. |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the hydroxyl group. Strong absorptions between 1100-1300 cm⁻¹ are characteristic of C-F stretching vibrations of the trifluoromethyl group. The C-O stretching of the ether linkage (Ar-O-CF₃) and the phenolic C-O bond would appear in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations are observed in the 1450-1650 cm⁻¹ range, while out-of-plane C-H bending provides information on the substitution pattern of the naphthalene ring. researchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric stretching of the naphthalene ring system would produce strong Raman signals. The C-F bonds of the -OCF₃ group also have characteristic Raman shifts. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (hydroxyl) | FT-IR | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1650 |

| C-F Stretch (CF₃) | FT-IR | 1100 - 1300 (strong) |

| Ar-O Stretch (Ether & Phenol) | FT-IR | 1200 - 1300 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The naphthalene ring system is a strong chromophore, and its π→π* transitions are responsible for UV absorption. 2-Naphthol (B1666908) itself shows absorption maxima around 226 nm, 275 nm, and 330 nm. ijpsjournal.comaatbio.com The introduction of the electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy group will act as auxochromes, modifying the energy of these transitions and causing shifts in the absorption maxima (λmax). These shifts can be predicted but are best determined experimentally. The solvent polarity can also influence the position of the absorption bands.

Fluorescence Spectroscopy: Naphthol derivatives are known for their fluorescent properties. nih.gov Upon absorbing UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically red-shifted (longer wavelength) compared to the absorption spectrum. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the local environment, including solvent polarity and pH, particularly due to the potential for excited-state proton transfer (ESPT) from the hydroxyl group. nih.gov

Table 3: Expected Electronic Spectroscopy Data for this compound

| Technique | Property | Expected Range / Characteristics |

|---|---|---|

| UV-Vis Absorption | λmax (π→π*) | ~220-350 nm, with multiple bands |

| Fluorescence Emission | λmax | > 350 nm (red-shifted from absorption) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₁₁H₇F₃O₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). The expected exact mass is approximately 228.04 g/mol .

Electron ionization (EI) or other fragmentation techniques induce the breakdown of the molecular ion into smaller, characteristic fragment ions. The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways include:

Loss of the trifluoromethoxy radical (•OCF₃) or trifluoromethyl radical (•CF₃).

Cleavage of the C-O bond.

Sequential loss of carbon monoxide (CO) from the naphthol ring structure. researchgate.net

Fragmentation of the naphthalene core itself. nist.gov

Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 228 | [C₁₁H₇F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [M - •CF₃]⁺ | Loss of trifluoromethyl radical |

| 143 | [M - •OCF₃]⁺ | Loss of trifluoromethoxy radical |

| 115 | [C₉H₇]⁺ | Loss of CO from the [M - •OCF₃]⁺ fragment |

Emerging Spectroscopic Methods and Applications (e.g., QCL-IR, O-PTIR, AFM-IR for advanced analysis)

Recent advances in spectroscopic instrumentation offer enhanced sensitivity and spatial resolution, opening new avenues for the analysis of materials like this compound.

Quantum Cascade Laser-Infrared (QCL-IR) Spectroscopy: QCLs are high-power, tunable mid-infrared laser sources that significantly improve the signal-to-noise ratio and acquisition speed compared to traditional FT-IR. bruker.commdpi.com This technology would allow for the rapid and highly sensitive detection and quantification of this compound, for instance, in real-time process monitoring or for analyzing trace amounts in complex mixtures. nih.govnih.gov

Optical Photothermal Infrared (O-PTIR) Spectroscopy: O-PTIR is a super-resolution technique that overcomes the diffraction limit of conventional IR microscopy. nih.gov It uses a visible laser to detect the photothermal expansion induced by a tunable IR laser, achieving spatial resolution down to ~500 nm. photothermal.comresearchgate.net This would enable the chemical imaging of this compound within heterogeneous samples, such as polymer blends or biological tissues, revealing its spatial distribution with sub-micrometer detail. nih.gov

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: This technique combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. tescan-analytics.com An AFM tip detects the localized thermal expansion of a sample as it absorbs IR radiation, generating IR spectra and chemical maps with nanoscale resolution (~10-100 nm). researchgate.netmolecularvista.com AFM-IR could be used to study the distribution of this compound on surfaces, at interfaces, or within nanostructured materials, correlating topography with chemical composition at an unprecedented level of detail. elettra.eu

Research Directions and Potential Applications of the 2 Trifluoromethoxy 4 Naphthol Scaffold in Chemical and Biomedical Science

Exploration of the Trifluoromethoxy-Naphthol Moiety as a Privileged Scaffold in Organic and Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a diverse range of biologically active compounds. The 2-(trifluoromethoxy)-4-naphthol moiety possesses the key attributes of such a scaffold, arising from the synergistic combination of the naphthol core and the trifluoromethoxy substituent.

The naphthol ring system is a well-established pharmacophore found in numerous bioactive natural products and synthetic drugs. researchgate.net Its rigid, planar structure provides a defined orientation for appended functional groups to interact with biological macromolecules. Furthermore, the phenolic hydroxyl group and the electron-rich aromatic system of naphthol offer multiple sites for synthetic modification, allowing for the fine-tuning of its biological activity and physicochemical properties. fardapaper.irnih.gov

The introduction of a trifluoromethoxy group at the 2-position of the 4-naphthol scaffold is expected to impart several advantageous properties. The -OCF3 group is one of the most lipophilic substituents in medicinal chemistry, which can significantly enhance a molecule's ability to cross cellular membranes. mdpi.com Moreover, this group is a strong electron-withdrawing moiety, which can modulate the acidity of the phenolic hydroxyl group and influence the electronic distribution of the entire naphthalene (B1677914) ring system. Crucially, the trifluoromethoxy group is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism. mdpi.comnih.gov This increased stability can lead to an improved pharmacokinetic profile, a critical factor in drug design. bohrium.com

The combination of the established biological relevance of the naphthol core with the unique physicochemical properties conferred by the trifluoromethoxy group positions the this compound moiety as a highly promising, albeit relatively unexplored, privileged scaffold for the design of new generations of drugs and chemical probes.

Scaffold Derivatization Strategies for Modulating Reactivity and Selectivity

The synthetic versatility of the this compound scaffold allows for a wide range of derivatization strategies to modulate its reactivity and selectivity. These modifications can be broadly categorized into reactions involving the phenolic hydroxyl group and substitutions on the aromatic ring.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group at the 4-position is a key handle for introducing diversity. Standard reactions such as etherification and esterification can be employed to append a variety of side chains. These modifications can be used to alter the scaffold's solubility, lipophilicity, and steric bulk, as well as to introduce specific recognition elements for biological targets. For instance, the attachment of polyethylene (B3416737) glycol (PEG) chains could enhance water solubility, while the introduction of specific alkyl or aryl groups could be used to probe binding pockets in enzymes or receptors.

Substitution on the Naphthalene Ring: The naphthalene ring of the scaffold is susceptible to electrophilic aromatic substitution. The directing effects of the hydroxyl and trifluoromethoxy groups will govern the regioselectivity of these reactions. The strong electron-withdrawing nature of the -OCF3 group is likely to deactivate the ring towards electrophilic attack, suggesting that forcing conditions may be required for reactions such as nitration, halogenation, or Friedel-Crafts acylation. However, this deactivation can also lead to enhanced selectivity. The development of modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, provides a powerful toolkit for the introduction of a wide array of substituents (e.g., aryl, heteroaryl, and amino groups) onto the naphthol backbone, assuming a suitable halo-functionalized precursor can be synthesized. nih.gov

The strategic application of these derivatization strategies will be crucial for systematically exploring the chemical space around the this compound scaffold and for developing derivatives with tailored reactivity and selectivity for specific applications.

Development of Novel Optical Materials and Probes Based on the Naphthol Fluorophore

Naphthol and its derivatives are well-known for their fluorescent properties, making them attractive building blocks for the development of optical materials and chemical probes. fardapaper.ir The photophysical properties of the naphthol fluorophore, including its absorption and emission wavelengths, quantum yield, and lifetime, are highly sensitive to the nature and position of substituents on the naphthalene ring.

The introduction of a trifluoromethoxy group at the 2-position of the 4-naphthol core is anticipated to have a significant impact on its optical properties. The strong electron-withdrawing nature of the -OCF3 group can lead to a larger Stokes shift, which is a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. Furthermore, the interaction of the -OCF3 group with the solvent environment could lead to solvatochromic effects, where the emission wavelength is dependent on the polarity of the solvent. This property can be exploited for the development of probes that can sense changes in their local microenvironment.

The derivatization of the this compound scaffold provides a pathway to a wide range of novel fluorescent probes. For example, the incorporation of specific recognition moieties can lead to probes that selectively bind to and report on the presence of metal ions, anions, or biologically relevant small molecules. The following table provides a hypothetical overview of how the photophysical properties of the this compound scaffold could be tuned through derivatization for the development of new optical materials and probes.

| Derivative | Hypothetical Modification | Potential Application | Anticipated Change in Optical Properties |

| Ion Sensor | Introduction of a crown ether or aza-crown ether at the 7-position | Detection of specific metal ions (e.g., K+, Na+) | Change in fluorescence intensity or wavelength upon ion binding |

| pH Probe | Esterification of the hydroxyl group with a pH-labile group | Monitoring intracellular pH changes | "Turn-on" fluorescence upon hydrolytic cleavage of the ester |

| Bioconjugate | Attachment of a biomolecule (e.g., peptide, antibody) via a linker | Targeted imaging of specific cells or tissues | High-contrast imaging with enhanced metabolic stability |

| Polarity Sensor | Introduction of a donor-acceptor pair across the naphthalene ring | Mapping the polarity of cellular membranes | Solvatochromic shift in emission wavelength |

The unique combination of the naphthol fluorophore and the trifluoromethoxy group makes the this compound scaffold a promising platform for the design of the next generation of advanced optical materials and highly sensitive chemical probes.

Investigation of Structure-Activity Relationships (SAR) for Chemical Probe Design

The rational design of potent and selective chemical probes based on the this compound scaffold necessitates a thorough investigation of its structure-activity relationships (SAR). SAR studies systematically explore how changes in the molecular structure of a compound affect its biological activity, providing crucial insights for optimizing its properties. nih.govnih.gov

A systematic SAR study of the this compound scaffold would involve the synthesis of a library of analogs with modifications at various positions around the core structure. The primary points of diversification would include the phenolic hydroxyl group, the substituent at the 2-position, and the remaining positions on the naphthalene ring.

The following table outlines a hypothetical SAR exploration for a chemical probe targeting a specific protein kinase, illustrating the key structural modifications and the properties to be evaluated.

| Position of Modification | Proposed Analogs | Property to be Evaluated | Rationale |

| 4-OH group | Methyl ether, acetate (B1210297) ester, various alkyl ethers | Potency, cell permeability | Probing the importance of the hydrogen bond donor and modulating lipophilicity |

| 2-OCF3 group | -OCHF2, -CF3, -Cl, -H | Potency, selectivity, metabolic stability | Evaluating the role of the trifluoromethoxy group in binding and stability |

| 7-position | Introduction of small alkyl groups, amides, sulfonamides | Potency, selectivity | Exploring a potential vector for interaction with the solvent front or a nearby sub-pocket |

| 1-position | Introduction of halogens for potential vector growth | Development of more potent or selective analogs | Halogens can serve as handles for further synthetic elaboration via cross-coupling reactions |

By systematically synthesizing and evaluating these and other analogs, a detailed SAR map can be constructed. This map will be invaluable for guiding the design of optimized chemical probes with high potency, selectivity, and desirable physicochemical properties for in vitro and in vivo applications.

Future Perspectives in Synthetic Methodologies and Mechanistic Understanding

While the this compound scaffold holds considerable promise, its full potential can only be realized through advances in its synthesis and a deeper mechanistic understanding of its properties.

Future research in synthetic methodologies should focus on the development of efficient, scalable, and environmentally benign routes to this compound and its derivatives. The application of modern synthetic techniques, such as visible-light photoredox catalysis, could provide novel and milder methods for the introduction of the trifluoromethoxy group onto the naphthol core. nih.gov Furthermore, the development of late-stage functionalization strategies would be highly valuable, allowing for the rapid generation of diverse libraries of analogs for biological screening.

From a mechanistic perspective, a combination of experimental and computational approaches will be crucial for elucidating the structure-property relationships of this scaffold. Computational methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure, photophysical properties, and conformational preferences of this compound and its derivatives. nih.gov These theoretical predictions can then be validated through experimental studies, including detailed photophysical characterization and X-ray crystallographic analysis of the scaffold in complex with its biological targets.

A deeper understanding of the mechanism of action of probes and drugs derived from this scaffold will be essential for their translation into clinical or commercial applications. This will involve detailed in vitro and in vivo studies to elucidate their biological targets, signaling pathways, and pharmacokinetic profiles. The continued exploration of the this compound scaffold is poised to open up new avenues in medicinal chemistry, chemical biology, and materials science.

Q & A

Q. What are the recommended synthetic routes for 2-(Trifluoromethoxy)-4-naphthol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethoxy group to a naphthol precursor. A plausible route is:

Electrophilic substitution : React 4-naphthol with a trifluoromethoxylation agent (e.g., trifluoromethyl hypofluorite) under controlled acidic conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Validation : Confirm regioselectivity via H NMR (aromatic proton shifts) and LC-MS .

Optimization tips:

- Maintain low temperatures (0–5°C) during trifluoromethoxylation to minimize side reactions.

- Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- F NMR : Confirm the presence of the trifluoromethoxy group (δ ~58–62 ppm) .

- FT-IR : Identify O–H (3300–3500 cm) and C–O–CF (1250–1300 cm) stretches.

- High-resolution MS : Validate molecular ion peaks (e.g., [M+H] at m/z 258.05).

- X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement (space group P) .

Advanced Research Questions

Q. How can researchers resolve contradictions in 13^{13}13C NMR data between synthetic batches of this compound?

- Methodological Answer : Discrepancies may arise from:

- Regioisomeric impurities : Compare experimental C shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G* basis set).

- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl to assess hydrogen bonding impacts.

- Byproducts : Perform HPLC-MS to detect trace impurities (C18 column, acetonitrile/water mobile phase) .

Document all conditions (temperature, solvent, instrument calibration) to identify systematic errors.

Q. What strategies improve regioselectivity during trifluoromethoxylation of naphthol derivatives?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of naphthol to guide trifluoromethoxylation to the 2-position.

- Catalytic systems : Use Cu(I) catalysts with ligands (e.g., phenanthroline) to enhance selectivity .

- Kinetic control : Short reaction times (<2 hrs) and low temperatures favor desired regiochemistry.

Validate outcomes via NOESY NMR to confirm spatial proximity of substituents.

Q. How does the trifluoromethoxy group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The –OCF group is strongly electron-withdrawing (-I effect), which:

- Deactivates the ring : Reduces EAS rates. Meta-directing behavior dominates.

- Steric effects : Bulkiness of –OCF hinders substitution at adjacent positions.

Experimental validation: - Perform nitration (HNO/HSO) and monitor product distribution via GC-MS.

- Compare with computational predictions (Hammett σ constants) .

Q. What precautions are essential for handling this compound in oxidative coupling reactions?

- Methodological Answer :

- Protective equipment : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact.

- Inert atmosphere : Conduct reactions under argon to prevent oxidation of the naphthol –OH group.

- Waste disposal : Collect fluorinated byproducts separately; neutralize acidic waste with NaHCO before disposal .

Data Analysis & Computational Questions

Q. How can researchers validate crystallographic data for this compound using SHELX software?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals.

- Validation : Check R (<5%) and Flack parameter (±0.02) for chiral centers.

Compare bond lengths/angles with similar structures in the Cambridge Structural Database .

Q. What computational methods predict the stability of this compound in aqueous media?

- Methodological Answer :

- pKa estimation : Use COSMO-RS (e.g., ADF Software) to calculate acidity (predicted pKa ~8.5 for –OH).

- Hydrolysis studies : Run MD simulations (Amber22) to assess –OCF lability at pH 7.4.

Validate with experimental stability tests (HPLC monitoring over 72 hrs) .

Safety & Best Practices

Q. What are the key safety considerations for storing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.